molecular formula C19H19BrN4O3S2 B2360578 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide CAS No. 895115-05-6

2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide

Cat. No.: B2360578
CAS No.: 895115-05-6
M. Wt: 495.41
InChI Key: CWOYFHRWCCWUEL-UHFFFAOYSA-N
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Description

2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide is an organic compound with a complex structure that includes a pyrazole ring, a tosyl group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and reagents like trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures and solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide
  • 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide
  • 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-iodophenyl)acetamide

Uniqueness

The uniqueness of 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, for example, may enhance its reactivity in nucleophilic substitution reactions compared to its chlorinated or fluorinated analogs.

Properties

IUPAC Name

2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O3S2/c1-12-3-9-15(10-4-12)29(26,27)17-18(21)24(23-19(17)28-2)11-16(25)22-14-7-5-13(20)6-8-14/h3-10H,11,21H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOYFHRWCCWUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2SC)CC(=O)NC3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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